2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707813
InChI: InChI=1S/C11H8ClFN2O/c1-7-4-2-3-5-9(7)16-10-8(13)6-14-11(12)15-10/h2-6H,1H3
SMILES:
Molecular Formula: C11H8ClFN2O
Molecular Weight: 238.64 g/mol

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine

CAS No.:

Cat. No.: VC17707813

Molecular Formula: C11H8ClFN2O

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine -

Specification

Molecular Formula C11H8ClFN2O
Molecular Weight 238.64 g/mol
IUPAC Name 2-chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine
Standard InChI InChI=1S/C11H8ClFN2O/c1-7-4-2-3-5-9(7)16-10-8(13)6-14-11(12)15-10/h2-6H,1H3
Standard InChI Key JCPCYUXSYQAUJP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1OC2=NC(=NC=C2F)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine is C<sub>11</sub>H<sub>9</sub>ClFN<sub>2</sub>O, with a molecular weight of 253.66 g/mol. The pyrimidine ring is substituted at the 2-position with chlorine, the 5-position with fluorine, and the 4-position with a 2-methylphenoxy group. This substitution pattern creates a sterically hindered structure that influences its reactivity and binding affinity in biological systems .

Structural Analysis

The 2-methylphenoxy group introduces a hydrophobic aromatic moiety, while the chlorine and fluorine atoms enhance electrophilicity. Computational models of similar pyrimidines suggest that the chlorine atom participates in halogen bonding with target proteins, whereas the fluorine atom improves metabolic stability by reducing susceptibility to oxidative degradation .

Synthesis and Optimization

The synthesis of 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine typically follows a multi-step route involving nucleophilic aromatic substitution (S<sub>N</sub>Ar) and coupling reactions.

Key Synthetic Steps

  • Core Formation: 2,4-Dichloro-5-fluoropyrimidine serves as the starting material.

  • Phenoxy Substitution: Reaction with 2-methylphenol under alkaline conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF) at 80–100°C replaces the 4-chloro group with the 2-methylphenoxy moiety.

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Table 1. Synthetic Yields of Analogous Pyrimidine Derivatives

PrecursorReaction ConditionsYield (%)Purity (%)
2,4-Dichloro-5-fluoropyrimidine2-methylphenol, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C7297
2-Chloro-5-fluoro-4-iodopyrimidine2-methylphenol, Pd(OAc)<sub>2</sub>, 100°C5892

These conditions mirror methodologies used for 2-Chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine, where the methoxy group was replaced with methyl .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated at −15 to −10°C based on analogs like 2-Chloro-5-fluoro-4-methoxypyrimidine (−28°C) .

  • Boiling Point: Predicted to be 310–325°C at 760 mmHg (similar to 2-Chloro-5-fluoro-4-pyrimidinamine: 318.5°C) .

  • Solubility: Low aqueous solubility (<0.1 mg/mL in water); soluble in DMSO, DMF, and dichloromethane.

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (s, 1H, H-6), 7.25–7.15 (m, 4H, aromatic), 2.35 (s, 3H, CH<sub>3</sub>).

  • <sup>13</sup>C NMR: δ 162.1 (C-4), 158.9 (C-2), 155.6 (C-5), 135.2–115.4 (aromatic carbons), 21.0 (CH<sub>3</sub>).

Biological Activity and Applications

Table 2. Comparative Activity of Pyrimidine Derivatives

CompoundPfPK6 IC<sub>50</sub> (nM)PfGSK3 IC<sub>50</sub> (nM)Pf3D7 EC<sub>50</sub> (nM)
23d11172552 ± 37
23e8971400 ± 13
IKK1611172552 ± 37

The 2-methylphenoxy group may enhance hydrophobic interactions in kinase binding pockets, analogous to benzothiophene substituents in IKK16 .

Computational Docking Studies

Molecular docking of similar compounds into PfPK6 models reveals:

  • The pyrimidine core forms hydrogen bonds with Cys102 in the hinge region.

  • The 2-methylphenoxy group occupies a hydrophobic pocket near Ile15 and Phe107 .

  • Halogen atoms (Cl, F) engage in electrostatic interactions with Lys38 and Glu57 .

Challenges and Future Directions

  • Selectivity: Promiscuity in human kinase panels remains a concern .

  • Synthetic Optimization: Improved yields via continuous flow reactors or microwave-assisted synthesis.

  • Toxicity Profiling: No data exist for this specific derivative; in vitro assays are needed.

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